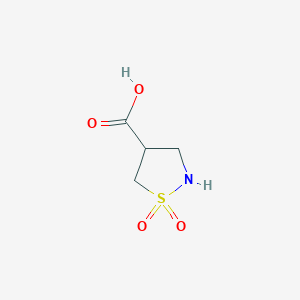
1,1-dioxo-1,2-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dioxo-1,2-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design .
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dioxo-1,2-thiazolidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) forms thiazolidin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to improve yield, purity, and selectivity. Green chemistry approaches, such as using nano-catalysis and click reactions, have been employed to enhance the efficiency and environmental sustainability of the synthesis process .
化学反応の分析
Types of Reactions
1,1-Dioxo-1,2-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidines. These products have diverse applications in medicinal chemistry and drug design .
科学的研究の応用
1,1-Dioxo-1,2-thiazolidine-4-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,1-dioxo-1,2-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate protein-protein interactions, affecting cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds to 1,1-dioxo-1,2-thiazolidine-4-carboxylic acid include:
Thiazolidin-4-one: A closely related compound with similar biological activities.
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicinal chemistry.
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a similar ring structure but different pharmacological properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse biological activities and potential as a drug candidate .
特性
分子式 |
C4H7NO4S |
|---|---|
分子量 |
165.17 g/mol |
IUPAC名 |
1,1-dioxo-1,2-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H7NO4S/c6-4(7)3-1-5-10(8,9)2-3/h3,5H,1-2H2,(H,6,7) |
InChIキー |
FLJLNBNBRRWIPY-UHFFFAOYSA-N |
正規SMILES |
C1C(CS(=O)(=O)N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



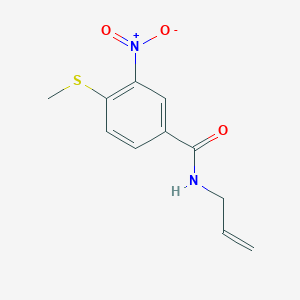

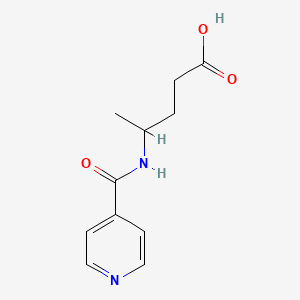
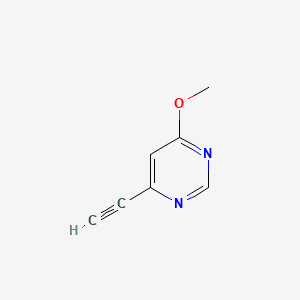


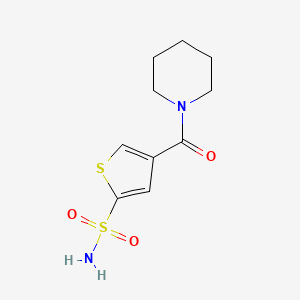

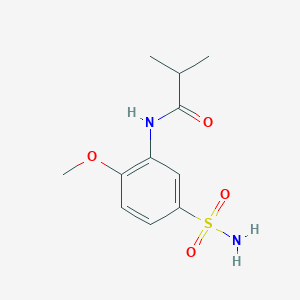

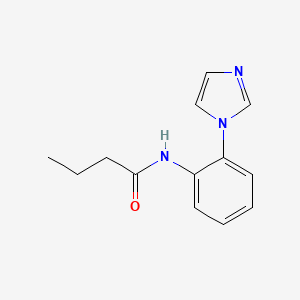
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)

